4-(Piperazin-1-ylmethyl)oxazole - 1529441-00-6

4-(Piperazin-1-ylmethyl)oxazole

Catalog Number: EVT-1746752
CAS Number: 1529441-00-6
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, in the synthesis of 2-(4-propyl-piperazin-1-yl)oxazolo[4,5-c]pyridine (compound 1) [], a multistep synthesis is likely employed, potentially involving the construction of the oxazolo[4,5-c]pyridine core followed by the introduction of the 4-propylpiperazine substituent.

Molecular Structure Analysis

For example, in the crystal structure analysis of 4,6-Dimethyl-2-[4-(4-nitrophenyl)piperazin-1-ylmethyl]isothiazolo[5,4- b ]pyridin-3(2 H )-one [], a related compound where the oxazole ring is replaced by an isothiazolo[5,4-b]pyridine moiety, the piperazine ring adopts a chair conformation. The study highlights the influence of the nitrophenyl substituent on the piperazine ring conformation and suggests a possible conjugation effect.

Dopamine Receptor Ligands:

Several derivatives containing piperazine and related heterocycles have shown promise as dopamine receptor ligands. For example, 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl] Pyrazolo [1,5-α]Pyridine exhibits affinity for dopamine D2, D3, and D4 receptors []. These compounds hold potential for treating disorders associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia.

Histamine Receptor Antagonists:

Research has explored the potential of 4-n-propylpiperazine derivatives, structurally similar to the target compound, as histamine H3 antagonists []. These compounds could be valuable for treating conditions like sleep disorders, cognitive impairment, and obesity.

Carbonic Anhydrase IX Inhibitors:

Compounds incorporating a piperazine moiety, like 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004), have been investigated as inhibitors of human carbonic anhydrase IX (hCA IX) []. hCA IX is overexpressed in hypoxic tumors and is considered a potential target for anticancer therapy.

Antimicrobial Agents:

Certain derivatives incorporating piperazine and oxazole units have displayed antimicrobial activity. For example, a series of 1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole derivatives were synthesized and evaluated for their antimicrobial activities []. These findings suggest potential applications in developing novel antibacterial and antifungal agents.

Antimalarial Agents:

Piperazine-tethered thiazole compounds, structurally similar to the target compound, have shown promising antiplasmodial activity []. These findings highlight the potential of exploring such compounds for developing new antimalarial drugs, especially against drug-resistant strains.

Heat Shock Protein 90 Inhibitors:

Compounds like AT13387, incorporating a piperazine ring, have been identified as heat shock protein 90 (HSP90) inhibitors []. HSP90 inhibitors are being investigated for their potential in cancer treatment due to their ability to disrupt the function of numerous oncogenic proteins.

Research has identified compounds like GNE-3500, which contain a piperazine ring, as potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonists []. RORc plays a crucial role in the production of interleukin-17, a cytokine involved in inflammatory responses. RORc inverse agonists are being explored as potential treatments for inflammatory diseases like psoriasis and rheumatoid arthritis.

Applications

Apart from the applications mentioned above, compounds containing similar structural features to 4-(Piperazin-1-ylmethyl)oxazole have also been investigated for other therapeutic areas, including the treatment of eating disorders, sexual disorders, and metabolic diseases [].

2-(4-Propyl-piperazin-1-yl)oxazolo[4,5-c]pyridine (Compound 1)

  • Compound Description: Compound 1 is a 4-n-propylpiperazine derivative investigated as a potential histamine H3 receptor antagonist. Its crystal structure, determined by X-ray crystallography, reveals a tendency to form twin crystals. [] ADME analysis suggests potential pharmaceutical utility for this compound. []

2-(4-Propyl-piperazin-1-yl)oxazolo[5,4-c]pyridine (Compound 3)

  • Compound Description: Similar to Compound 1, Compound 3 is also a 4-n-propylpiperazine derivative studied for its potential as a histamine H3 receptor antagonist. [] It displays a distinct crystal structure compared to Compound 1, crystallizing in the C2/c space group. []

2-(4-Propylpiperazin-1-yl)[1,3]oxazolo[4,5-b]pyridine

  • Compound Description: This compound, another 4-n-propylpiperazine derivative, is investigated for its histamine H3 receptor antagonist activity. [] Three different polymorphs of this compound have been identified, each with unique crystal structures. []

2-(4-Propyl-piperazin-1-yl)thia-zolo[4,5-c]pyridine (Compound 2)

  • Compound Description: Compound 2 belongs to the 4-n-propylpiperazine class of compounds studied as histamine H3 receptor antagonists. [] It stands out due to its thiazole ring, setting it apart from the oxazole-containing compounds mentioned earlier. []

2-(4-Propyl-piperazin-1-yl)thiazolo[5,4-c]pyridine (Compound 4)

  • Compound Description: Compound 4, another 4-n-propylpiperazine derivative, exhibits potential as a histamine H3 receptor antagonist. [] It shares the thiazole ring with Compound 2, but with a different arrangement of the fused pyridyl system. []

Properties

CAS Number

1529441-00-6

Product Name

4-(Piperazin-1-ylmethyl)oxazole

IUPAC Name

4-(piperazin-1-ylmethyl)-1,3-oxazole

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H13N3O/c1-3-11(4-2-9-1)5-8-6-12-7-10-8/h6-7,9H,1-5H2

InChI Key

ULQCVOBYEBDLNC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=COC=N2

Canonical SMILES

C1CN(CCN1)CC2=COC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.